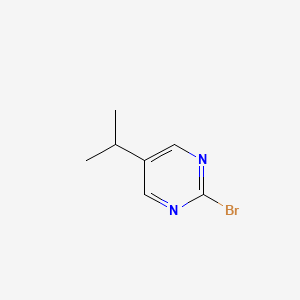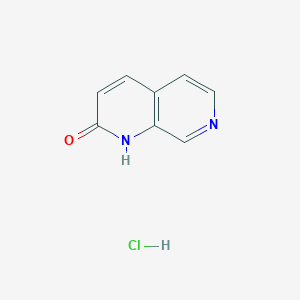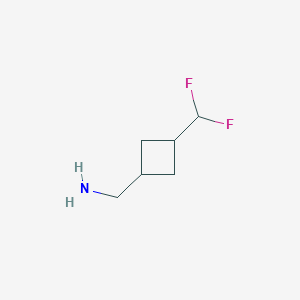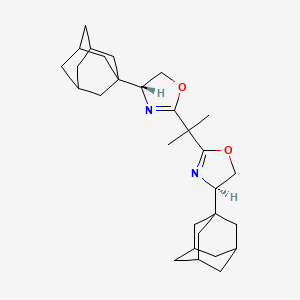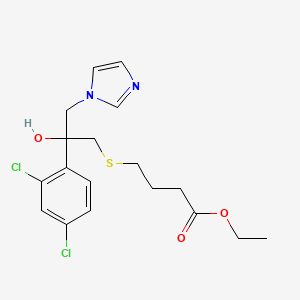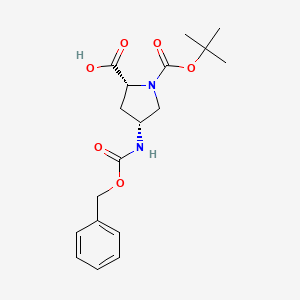![molecular formula C14H20N2 B12943899 1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an isoquinoline ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic amounts of acids or bases to facilitate the cyclization process.
Chemical Reactions Analysis
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce fully saturated piperidine rings.
Scientific Research Applications
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] can be compared with other spiro compounds, such as:
Spiro[indoline-3,4’-piperidine]: Similar in structure but with an indoline ring instead of an isoquinoline ring.
Spiro[cyclohexane-1,4’-piperidine]: Features a cyclohexane ring fused with a piperidine ring.
Spiro[isoquinoline-4,4’-piperidine]: Lacks the methyl group at the 1’ position.
The uniqueness of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1'-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine] |
InChI |
InChI=1S/C14H20N2/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)14/h2-5,15H,6-11H2,1H3 |
InChI Key |
DTSIKRKXTOMFRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
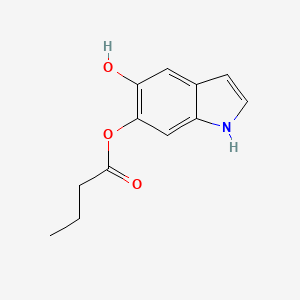
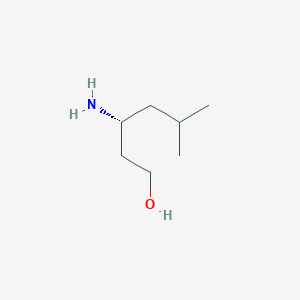
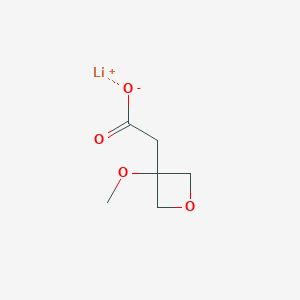
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
